1-[4-[(2-Fluorophenyl)methoxy]piperidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-[(2-Fluorophenyl)methoxy]piperidin-1-yl]prop-2-en-1-one is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a fluorophenyl group attached to a methoxy group, which is further connected to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[(2-Fluorophenyl)methoxy]piperidin-1-yl]prop-2-en-1-one typically involves the reaction of 2-fluorophenylmethanol with piperidine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
1-[4-[(2-Fluorophenyl)methoxy]piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[4-[(2-Fluorophenyl)methoxy]piperidin-1-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-[(2-Fluorophenyl)methoxy]piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The fluorophenyl group is known to enhance the compound’s binding affinity to certain receptors, leading to its biological effects. The piperidine ring plays a crucial role in stabilizing the compound’s structure and facilitating its interaction with target molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-[(2-Chlorophenyl)methoxy]piperidin-1-yl]prop-2-en-1-one
- 1-[4-[(2-Bromophenyl)methoxy]piperidin-1-yl]prop-2-en-1-one
- 1-[4-[(2-Methylphenyl)methoxy]piperidin-1-yl]prop-2-en-1-one
Uniqueness
1-[4-[(2-Fluorophenyl)methoxy]piperidin-1-yl]prop-2-en-1-one is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic processes .
Properties
IUPAC Name |
1-[4-[(2-fluorophenyl)methoxy]piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO2/c1-2-15(18)17-9-7-13(8-10-17)19-11-12-5-3-4-6-14(12)16/h2-6,13H,1,7-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGHYLBLJIYOBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)OCC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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